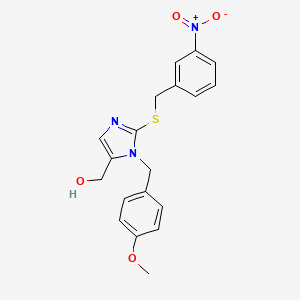

(1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

Description

Properties

IUPAC Name |

[3-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-26-18-7-5-14(6-8-18)11-21-17(12-23)10-20-19(21)27-13-15-3-2-4-16(9-15)22(24)25/h2-10,23H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAOJFQPBREQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Imidazole Ring:

- Starting with a precursor such as glyoxal, ammonia, and formaldehyde to form the imidazole core.

- Reaction conditions: Mild heating under reflux in an aqueous or alcoholic medium.

Mechanism of Action

The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Molecular Targets and Pathways:

- Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor modulation: It can bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

[2-Mercapto-1-(4-Methoxybenzyl)-1H-Imidazol-5-yl]methanol (CAS 470690-99-4)

- Core Structure : Imidazole (identical to the target compound).

- Substituents :

- Position 1 : 4-Methoxybenzyl (same as target compound).

- Position 2 : Mercapto (-SH) group instead of (3-nitrobenzyl)thio.

- Position 5 : Hydroxymethyl (same as target compound).

- Molecular Weight : 250.32 g/mol .

- Key Differences: The mercapto group at position 2 offers redox-active thiol chemistry, contrasting with the stable thioether linkage in the target compound. Lacks the nitro group, reducing steric hindrance and electron-withdrawing effects.

2-((1H-Tetrazol-5-yl)thio)-1-(3-Nitrophenyl)ethanol (Compound 4d from )

- Core Structure : Tetrazole (5-membered ring with four nitrogen atoms).

- Substituents: Position 1: 3-Nitrophenyl (electron-withdrawing nitro group). Position 2: 1H-Tetrazol-5-ylthio (thio-linked tetrazole, a bioisostere for carboxylic acids). Position 5: Ethanol (-CH₂CH₂OH) side chain.

- Key Differences: The tetrazole core enhances metabolic stability compared to imidazole but may alter binding affinity in biological targets. The ethanol substituent increases hydrophilicity compared to the hydroxymethyl group in the target compound .

2-[4-(1,2-Dimethyl-5-Nitro-1H-Imidazol-4-yl)Phenyl]-1-Arylethanols ()

- Core Structure : Nitroimidazole (imidazole with nitro group at position 5).

- Substituents: Position 1: 4-(1,2-Dimethyl-5-nitroimidazol-4-yl)phenyl (dimethyl and nitro groups on imidazole). Position 2: Aryl group (variable aromatic substituents). Position 5: Ethanol (-CH₂CH₂OH).

- Ethanol substituent vs. hydroxymethyl may alter solubility and pharmacokinetics .

Structural and Functional Implications of Substituents

Electronic Effects

Steric and Solubility Considerations

- Thioether vs.

- Hydroxymethyl vs. Ethanol: The hydroxymethyl group (-CH₂OH) offers a compact hydrophilic moiety, while ethanol (-CH₂CH₂OH) provides increased flexibility and solubility .

Biological Activity

The compound (1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a novel imidazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on recent studies and findings.

Synthesis

The synthesis of the compound typically involves a multi-step process, including the formation of the imidazole ring followed by the introduction of substituents such as methoxy and nitro groups. The synthesis pathway can be summarized as follows:

- Formation of the Imidazole Core : The initial step involves the reaction of appropriate precursors to form the imidazole ring.

- Substitution Reactions : Subsequent reactions introduce the 4-methoxybenzyl and 3-nitrobenzyl thio groups.

- Final Modification : The final product is obtained through reductive amination or similar techniques to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing an imidazole core exhibit significant antimicrobial properties. In particular, (1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol has shown promising activity against various bacterial strains.

- Minimum Inhibitory Concentrations (MICs) : The compound's effectiveness was evaluated using MIC assays against Gram-positive and Gram-negative bacteria. Results indicated that it possesses potent antibacterial activity with MIC values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study assessed its impact on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

- Cell Viability Assays : The compound demonstrated a dose-dependent reduction in cell viability across different concentrations.

| Concentration (µM) | MDA-MB-231 Cell Viability (%) | HepG2 Cell Viability (%) |

|---|---|---|

| 1 | 85 | 90 |

| 10 | 65 | 70 |

| 50 | 30 | 40 |

- Mechanism of Action : Further investigations revealed that the compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes observed under microscopy.

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives, including our compound:

- Study on Antitubercular Activity : A related study synthesized similar imidazole compounds and tested their efficacy against Mycobacterium tuberculosis. Results showed that these compounds could inhibit bacterial growth effectively, suggesting a potential application in tuberculosis treatment .

- Evaluation of Cytotoxic Effects : Another study focused on the cytotoxic effects of various imidazole derivatives on different cancer cell lines, confirming their ability to induce cell cycle arrest and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.